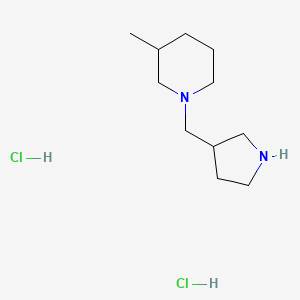

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

CAS No.: 1219964-31-4

Cat. No.: VC3010523

Molecular Formula: C11H24Cl2N2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219964-31-4 |

|---|---|

| Molecular Formula | C11H24Cl2N2 |

| Molecular Weight | 255.22 g/mol |

| IUPAC Name | 3-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C11H22N2.2ClH/c1-10-3-2-6-13(8-10)9-11-4-5-12-7-11;;/h10-12H,2-9H2,1H3;2*1H |

| Standard InChI Key | QAAFQPRGRJQBFD-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2CCNC2.Cl.Cl |

| Canonical SMILES | CC1CCCN(C1)CC2CCNC2.Cl.Cl |

Introduction

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₄Cl₂N₂ and a molecular weight of 255.23 g/mol . This compound is used in research and laboratory settings, often as a specialty chemical or reagent in various industrial processes.

Synthesis and Preparation

The synthesis of 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of appropriate piperidine and pyrrolidine derivatives. The specific synthetic route may vary depending on the starting materials and desired yield. Generally, such syntheses require careful control of reaction conditions, including temperature, solvent choice, and the presence of catalysts or bases to facilitate the formation of the desired product.

Applications in Research and Industry

This compound is primarily used in research settings for its potential biological activities and as a building block in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmacological interest. In industry, it may be used in the production of specialty chemicals or as a reagent in various processes.

Handling and Safety Precautions

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is classified as an irritant, requiring appropriate handling and storage precautions. It should be stored in a cool, dry place, away from incompatible substances. Personal protective equipment (PPE) such as gloves and safety glasses should be worn when handling this compound to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume